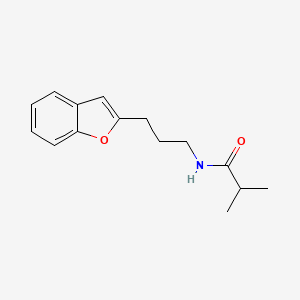
N-(3-(benzofuran-2-yl)propyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(benzofuran-2-yl)propyl)isobutyramide” is a compound that contains a benzofuran ring . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This compound has a molecular formula of C15H19NO2 and a molecular weight of 245.322.
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of “N-(3-(benzofuran-2-yl)propyl)isobutyramide” includes a benzofuran ring, which is a heterocyclic compound having a benzene ring fused to a furan ring . The compound also contains an isobutyramide group .Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-(benzofuran-2-yl)propyl)isobutyramide” are not mentioned in the sources, benzofuran compounds are known to be involved in various chemical reactions . For instance, benzofuran rings can be constructed through copper-mediated and palladium-catalyzed coupling reactions .Scientific Research Applications
Anticancer Properties
Benzofuran derivatives have demonstrated significant anticancer potential. For instance, some substituted benzofurans exhibit dramatic inhibitory effects on various cancer cell lines. Compound 36, a benzofuran derivative, has shown promising cell growth inhibition in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Researchers continue to investigate the mechanisms underlying these effects and explore novel benzofuran-based compounds for targeted cancer therapy.
Antibacterial Activity
The antibacterial properties of benzofuran derivatives have attracted interest. Although specific studies on N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide are limited, related compounds have been evaluated for their antibacterial effects. Researchers have synthesized benzofuran-based molecules and tested their activity against both standard and clinical bacterial strains . Further investigations are needed to explore the potential of this compound in combating bacterial infections.
Anti-Viral Applications
Certain benzofuran derivatives have demonstrated anti-viral activity. For instance, a recently discovered macrocyclic benzofuran compound exhibits anti-hepatitis C virus activity and holds promise as a therapeutic agent for hepatitis C disease . Researchers continue to explore novel benzofuran scaffolds for antiviral drug development.
Drug Discovery and Synthesis Studies
N-(3-(benzofuran-2-yl)propyl)isobutyramide’s unique structure makes it valuable in drug discovery. Researchers investigate its potential as a lead compound for developing new drugs. Novel synthetic methods for constructing benzofuran rings have been discovered, enhancing the accessibility of complex benzofuran derivatives .
Other Biological Activities
While the above fields highlight specific applications, benzofuran derivatives also exhibit diverse biological activities. These include interactions with enzymes, receptors, and cellular pathways. Researchers continue to explore the multifaceted roles of benzofuran-based compounds in various biological contexts.
Future Directions
Benzofuran compounds, including “N-(3-(benzofuran-2-yl)propyl)isobutyramide”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .
Mechanism of Action
Target of Action
The primary targets of N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
The specific mode of action of N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide It’s known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide Benzofuran derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
The molecular and cellular effects of N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11(2)15(17)16-9-5-7-13-10-12-6-3-4-8-14(12)18-13/h3-4,6,8,10-11H,5,7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVDLZADNCDNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2707687.png)
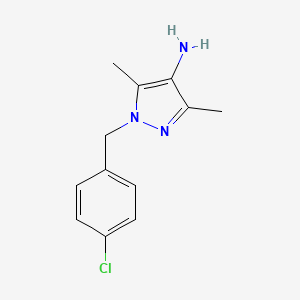
![2-[(2S)-4-Azidobutan-2-yl]oxyoxane](/img/structure/B2707689.png)
![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)


![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2707700.png)
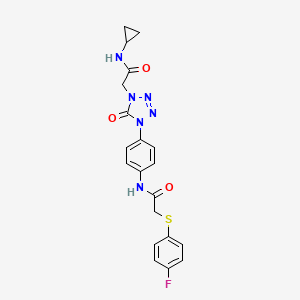
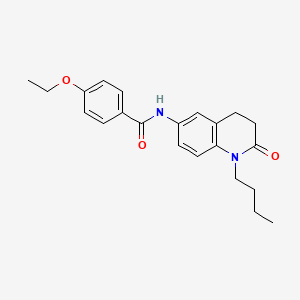
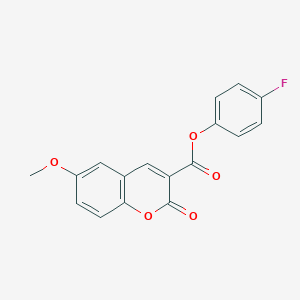
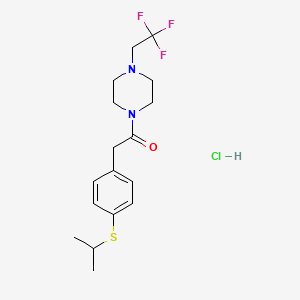


![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2707710.png)